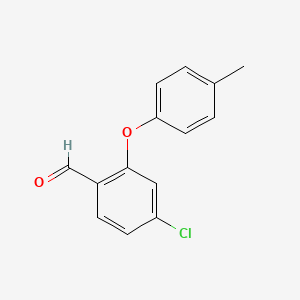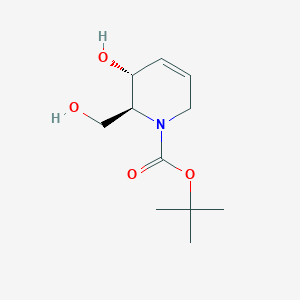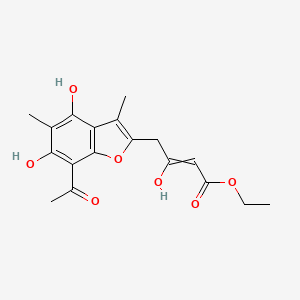
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzofuran ring, acetyl group, and multiple hydroxyl groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the benzofuran ring, followed by the introduction of acetyl and hydroxyl groups under controlled conditions. Common reagents used in these reactions include acetyl chloride, dimethyl sulfate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-2-(1-hydroxyethylidene)-3-oxobutyric acid ethyl ester
- 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-2-(1-hydroxyethylidene)-3-oxobutyric acid
Uniqueness
Compared to similar compounds, 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester stands out due to its unique combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
55649-37-1 |
|---|---|
Molekularformel |
C18H20O7 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
ethyl 4-(7-acetyl-4,6-dihydroxy-3,5-dimethyl-1-benzofuran-2-yl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C18H20O7/c1-5-24-13(21)7-11(20)6-12-8(2)14-16(22)9(3)17(23)15(10(4)19)18(14)25-12/h7,20,22-23H,5-6H2,1-4H3 |
InChI-Schlüssel |
CBAMZUJPKNRJSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(CC1=C(C2=C(O1)C(=C(C(=C2O)C)O)C(=O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


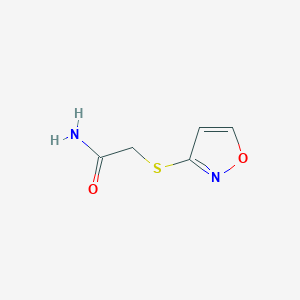
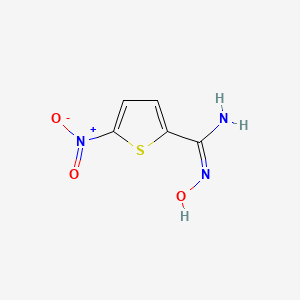
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
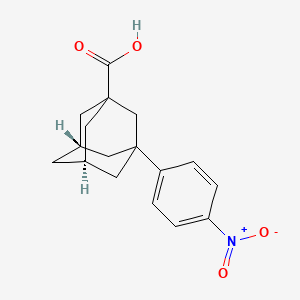
![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)
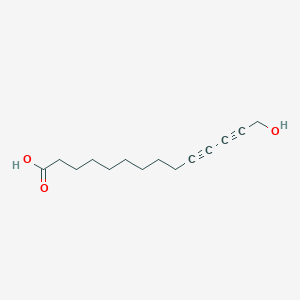

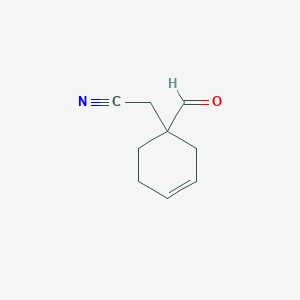
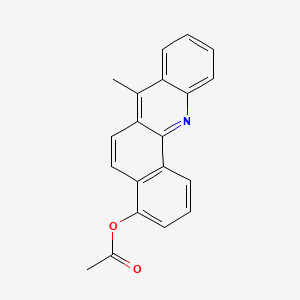
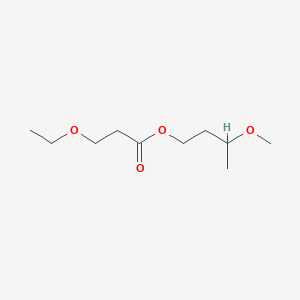
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
